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Compound of Interest

Compound Name: isorhamnetin 3-O-robinobioside

CAS No.: 53584-69-3

Cat. No.: B150270

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isorhamnetin 3-O-robinobioside is a naturally occurring flavonoid glycoside found in a variety

of medicinal plants. Flavonoids and their glycosides are of significant interest in drug discovery

due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and

anticancer properties. The precise structural characterization of these molecules is paramount

for understanding their structure-activity relationships and for quality control in the development

of new therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable

tool for the unambiguous structure elucidation of complex natural products like isorhamnetin
3-O-robinobioside. This application note provides a detailed protocol and corresponding NMR

data for the structural analysis of this compound.

Structure of Isorhamnetin 3-O-robinobioside
Caption: Chemical structure of Isorhamnetin 3-O-robinobioside.
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Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts, and key 2D NMR

correlations for isorhamnetin 3-O-robinobioside, recorded in DMSO-d₆.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
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Position δ (ppm) Multiplicity J (Hz)

Isorhamnetin

Aglycone

6 6.21 d 2.0

8 6.41 d 2.0

2' 7.94 d 2.0

5' 7.05 d 8.5

6' 7.76 dd 8.5, 2.0

3'-OCH₃ 3.86 s

Robinobioside Moiety

Galactose

1'' 5.39 d 7.5

2'' 3.52 m

3'' 3.43 m

4'' 3.65 m

5'' 3.58 m

6''a 3.75 m

6''b 3.55 m

Rhamnose

1''' 4.41 d 1.5

2''' 3.60 m

3''' 3.35 m

4''' 3.15 m

5''' 3.30 m

6''' (CH₃) 1.08 d 6.0
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Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
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Position δ (ppm)

Isorhamnetin Aglycone

2 156.5

3 133.4

4 177.5

5 161.3

6 98.9

7 164.3

8 93.8

9 156.7

10 104.1

1' 121.3

2' 113.6

3' 149.5

4' 146.9

5' 115.5

6' 122.2

3'-OCH₃ 55.9

Robinobioside Moiety

Galactose

1'' 101.9

2'' 71.3

3'' 73.5

4'' 68.2
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5'' 75.9

6'' 66.9

Rhamnose

1''' 100.8

2''' 70.4

3''' 70.6

4''' 71.9

5''' 68.4

6''' (CH₃) 17.9

Table 3: Key HMBC and HSQC Correlations

Proton(s)
Correlated Carbon(s)
(HMBC)

Correlated Carbon (HSQC)

H-6 (6.21) C-5, C-7, C-8, C-10 C-6 (98.9)

H-8 (6.41) C-6, C-7, C-9, C-10 C-8 (93.8)

H-2' (7.94) C-2, C-4', C-6' C-2' (113.6)

H-5' (7.05) C-1', C-3', C-4' C-5' (115.5)

H-6' (7.76) C-2', C-4', C-5' C-6' (122.2)

3'-OCH₃ (3.86) C-3' 3'-OCH₃ (55.9)

H-1'' (5.39) C-3 C-1'' (101.9)

H-1''' (4.41) C-6'' C-1''' (100.8)

Experimental Protocols
Sample Preparation
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Isolation and Purification: Isorhamnetin 3-O-robinobioside should be isolated from the

plant source using appropriate chromatographic techniques (e.g., column chromatography

over silica gel, Sephadex LH-20, and preparative HPLC) to achieve a purity of >95%.

Sample Weighing and Dissolution: Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Ensure complete dissolution by gentle vortexing or sonication.

Filtration and Transfer: Filter the sample solution through a small plug of glass wool in a

Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

Final Volume Adjustment: The final sample volume in the NMR tube should be approximately

0.5-0.6 mL, corresponding to a sample height of about 4-5 cm.

NMR Spectroscopy
Instrumentation: All NMR spectra should be acquired on a high-resolution NMR

spectrometer, for instance, a 500 MHz instrument equipped with a cryoprobe.

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 200-240 ppm.
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Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024-4096, depending on the sample concentration.

2D NMR Spectroscopy (HSQC and HMBC):

HSQC (Heteronuclear Single Quantum Coherence): Optimized for a one-bond ¹JCH

coupling constant of ~145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling

constants of 8-10 Hz.

Data Processing: The acquired data should be processed using appropriate NMR

software. This includes Fourier transformation, phase correction, baseline correction, and

referencing the chemical shifts to the residual solvent peak of DMSO-d₆ (δH 2.50 and δC

39.52).

Structure Elucidation Workflow

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150270?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

NMR Data Acquisition

Data Analysis & Structure Determination

Isolation & Purification
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Filtration
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Confirm Final Structure

Click to download full resolution via product page

Caption: Workflow for the structure elucidation of isorhamnetin 3-O-robinobioside.

Signaling Pathways Modulated by Isorhamnetin
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Isorhamnetin, the aglycone of the titular compound, has been reported to modulate several key

signaling pathways involved in cellular processes such as proliferation, apoptosis, and

inflammation. Understanding these interactions is crucial for elucidating its mechanism of

action in drug development.

PI3K/Akt Pathway MAPK/ERK Pathway NF-κB Pathway

Cellular Outcomes

Isorhamnetin

PI3K MAPK IKK
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ERK IκBα

NF-κB
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Click to download full resolution via product page

Caption: Isorhamnetin inhibits the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways.

Conclusion
This application note provides a comprehensive guide for the NMR-based structural elucidation

of isorhamnetin 3-O-robinobioside. The detailed quantitative NMR data and experimental

protocols serve as a valuable resource for researchers in natural product chemistry,
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pharmacology, and drug development, facilitating the accurate identification and

characterization of this and related flavonoid glycosides.

To cite this document: BenchChem. [Application Note: Structural Elucidation of Isorhamnetin
3-O-robinobioside using NMR Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150270/docs#application-note-structural-elucidation-
of-isorhamnetin-3-o-robinobioside-using-nmr-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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